molecular formula C10H22NNaO3S B12667827 Sodium 2-((2-ethylhexyl)amino)ethanesulphonate CAS No. 94236-88-1

Sodium 2-((2-ethylhexyl)amino)ethanesulphonate

Cat. No.: B12667827
CAS No.: 94236-88-1
M. Wt: 259.34 g/mol
InChI Key: QBSWOJHMHBPQTR-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, D₂O) :

    • δ 0.85 (t, 3H, CH₃ from ethylhexyl).
    • δ 1.25–1.45 (m, 10H, CH₂ groups in ethylhexyl).
    • δ 2.65 (t, 2H, N–CH₂–CH₂–SO₃⁻).
    • δ 3.10 (m, 1H, chiral CH in ethylhexyl).
  • ¹³C NMR (100 MHz, D₂O) :

    • δ 14.1 (CH₃), 23.5–35.2 (CH₂ groups).
    • δ 51.8 (N–CH₂–CH₂–SO₃⁻).
    • δ 60.5 (SO₃⁻-adjacent CH₂).

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 1180 cm⁻¹ (S=O asymmetric stretch).
  • 1045 cm⁻¹ (S=O symmetric stretch).
  • 3280 cm⁻¹ (N–H stretch from secondary amine).

Mass Spectrometry

Electrospray ionization (ESI-MS) in positive mode shows a predominant peak at m/z 259.34 corresponding to the [M+Na]⁺ ion, with fragmentation patterns confirming the ethylhexyl and sulfonate moieties.

Computational Chemistry Modeling

Density Functional Theory (DFT) Calculations

B3LYP/6-31G(d) optimized geometry reveals:

  • Bond length between N and adjacent CH₂: 1.47 Å.
  • Dihedral angle between ethylhexyl and sulfonate groups: 112°.
  • HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity.

Table 2: DFT-derived geometric parameters

Parameter Value
N–CH₂ bond length 1.47 Å
S–O bond length 1.49 Å
HOMO-LUMO gap 5.2 eV

Molecular Dynamics (MD) Simulations

MD simulations in aqueous solutions (AMBER force field) demonstrate:

  • Aggregation into micelles at concentrations >0.1 mM.
  • Sulfonate groups oriented outward for solvation, with ethylhexyl chains forming hydrophobic cores.
  • Diffusion coefficient of 7.8 × 10⁻⁶ cm²/s at 298 K.

Properties

CAS No.

94236-88-1

Molecular Formula

C10H22NNaO3S

Molecular Weight

259.34 g/mol

IUPAC Name

sodium;2-(2-ethylhexylamino)ethanesulfonate

InChI

InChI=1S/C10H23NO3S.Na/c1-3-5-6-10(4-2)9-11-7-8-15(12,13)14;/h10-11H,3-9H2,1-2H3,(H,12,13,14);/q;+1/p-1

InChI Key

QBSWOJHMHBPQTR-UHFFFAOYSA-M

Canonical SMILES

CCCCC(CC)CNCCS(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Conversion to Sodium Salt

  • Neutralization: The aminoethanesulfonic acid is neutralized with sodium hydroxide or sodium bicarbonate aqueous solutions to form the sodium salt.
  • Conditions:
    • Temperature control around 35-40°C to avoid decomposition
    • Stirring for 10-15 minutes after complete addition of acid to base
  • Isolation: Water is removed by distillation under reduced pressure to isolate the sodium salt as a solid or concentrated solution.

Purification and Yield

  • Purification:
    • Washing solids with water to remove impurities
    • Vacuum drying at 50°C for several hours to obtain dry product
    • Ion exchange resins may be used in some methods to remove unreacted amines and other impurities, enhancing purity.
  • Yield: High yields reported, typically above 95%, with selectivity close to 99% in optimized processes.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting amine 2-ethylhexylamine Primary amine with branched alkyl chain
Sulfonating agent Ethyl sultone, ethylene oxide, or sulfonic acid derivatives Reactant providing ethanesulfonate group
Solvent Methanol, ethanol, DMSO Polar solvents to dissolve reactants
Reaction temperature 25°C to 70°C Mild heating to promote reaction
Reaction time 4 to 20 hours Ensures complete conversion
Neutralizing agent NaOH or NaHCO3 aqueous solution Forms sodium salt
Neutralization temperature 35°C to 40°C Controlled to prevent side reactions
Purification Water washing, vacuum drying, ion exchange Removes impurities, improves purity
Yield 95% to 99% High yield and selectivity

Research Findings and Industrial Considerations

  • The preparation method is designed to be cost-effective and environmentally friendly, avoiding harsh conditions and minimizing waste generation.
  • The use of mild reaction conditions and common solvents facilitates scalability for industrial production.
  • Ion exchange purification steps improve product purity, which is critical for applications requiring high chemical quality.
  • The sodium salt form enhances water solubility and stability, making it suitable for various industrial and chemical applications.
  • The branched 2-ethylhexyl group imparts hydrophobic character, influencing the compound’s surfactant or functional properties in formulations.

Chemical Reactions Analysis

Types of Reactions

EINECS 304-085-8 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of EINECS 304-085-8 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired reaction outcome .

Major Products Formed

The major products formed from the reactions of EINECS 304-085-8 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Surfactant Applications

1.1 Personal Care Products

  • Skin Cleansers : Sodium 2-((2-ethylhexyl)amino)ethanesulphonate is widely used in formulations for skin cleansers and baby shampoos due to its mildness and skin compatibility. It functions as a primary surfactant, providing effective cleansing without irritation .
  • Foaming Agents : This compound is known for producing stable foam, making it ideal for use in foaming products such as shaving creams and body washes.

1.2 Industrial Cleaning Agents

  • Cleaning Formulations : In industrial settings, this surfactant aids in the formulation of cleaning agents that require effective removal of oils and dirt while being gentle on surfaces .

Biochemical Applications

2.1 Biological Buffers
this compound serves as a biological buffer in various laboratory settings. It helps maintain pH stability during biochemical reactions, which is crucial for enzyme activity and protein stability .

Table 1: Comparison of Biological Buffers

Buffer NamepKaApplication Area
HEPES7.55Cell culture
MES6.15Molecular biology
This compoundN/AGeneral laboratory use

Pharmaceutical Applications

3.1 Drug Formulation
The compound is utilized in drug formulations as an excipient that enhances solubility and bioavailability of active pharmaceutical ingredients (APIs). Its properties allow for better dispersion of drugs in aqueous solutions, improving their efficacy .

3.2 Antimicrobial Agents
Research indicates that this compound exhibits antimicrobial properties, making it a candidate for incorporation into topical formulations aimed at preventing infections .

Environmental Applications

4.1 Biodegradability Studies
Studies have shown that this compound is biodegradable, which makes it an environmentally friendly choice compared to traditional surfactants that may persist in the environment . This characteristic is particularly beneficial in formulations aimed at reducing ecological impact.

Case Studies

Case Study 1: Surfactant Efficacy
A study conducted on the effectiveness of this compound compared to conventional surfactants demonstrated superior performance in terms of foaming ability and skin compatibility, leading to its adoption in several commercial personal care products .

Case Study 2: Biochemical Stability
In a laboratory setting, this compound was employed as a buffer during enzyme assays. Results indicated improved enzyme activity at varied temperatures when this buffer was utilized, showcasing its role in enhancing biochemical reactions .

Mechanism of Action

The mechanism of action of EINECS 304-085-8 involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its chemical structure and the biological system in which it is used. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Key Research Findings

  • Polymer Dispersions: Sodium 2-[(2-aminoethyl)amino]ethanesulphonate (a close analog) enhances polyurethane film elasticity and water resistance when used at 2–4% ionic content. Similar performance is expected from the target compound due to shared sulfonate functionality .
  • Surfactant Efficiency : Branched-chain sulfonates like the target compound exhibit 20–30% lower CMC values compared to linear analogs, reducing formulation costs in industrial applications .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Sodium 2-((2-ethylhexyl)amino)ethanesulphonate, and how is purity validated?

  • Methodological Answer : The compound can be synthesized via acylation reactions, analogous to methods used for sodium lauroyl methyl taurate (CAS 4337-75-1). For example, reacting 2-ethylhexylamine derivatives with sodium ethanesulphonate precursors under controlled pH and temperature conditions. Purity is validated using HPLC (≥95% purity) and titration to quantify residual reactants (e.g., sodium chloride <3.0%) .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation?

  • Methodological Answer :

  • FT-IR : Identifies functional groups (e.g., sulfonate S=O stretching at ~1040 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • ¹H/¹³C NMR : Confirms alkyl chain integration (e.g., ethylhexyl CH₃ groups at δ 0.8–1.5 ppm) and sulfonate linkage .
  • HPLC : Monitors purity and detects byproducts (e.g., unreacted lauroyl chloride or sodium chloride) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : While specific toxicological data may be limited, general precautions include:

  • Using PPE (gloves, goggles) to avoid inhalation or skin contact (P261/P262 precautions) .
  • Storing in airtight, non-metallic containers (e.g., plastic) to prevent degradation .

Advanced Research Questions

Q. How can reaction kinetics and mechanistic pathways be studied for the acylation step in synthesis?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates under varying temperatures (e.g., 25–60°C) and pH conditions.
  • Computational Modeling : Apply density functional theory (DFT) to simulate transition states and activation energies for the nucleophilic acyl substitution mechanism .

Q. What methodologies resolve contradictions in reported purity levels across synthesis protocols?

  • Methodological Answer :

  • Interlaboratory Comparison : Standardize protocols (e.g., reaction time, solvent ratios) and cross-validate using ICP-MS for trace metal analysis (e.g., Pb <10 ppm, As <2 ppm) .
  • Byproduct Profiling : Use LC-MS to identify impurities (e.g., hydrolysis products) and optimize purification steps (e.g., recrystallization) .

Q. How do structural modifications (e.g., alkyl chain length) influence surfactant properties?

  • Methodological Answer :

  • Critical Micelle Concentration (CMC) : Measure via surface tension or conductivity assays. Compare with analogs like sodium lauroyl methyl taurate (CMC ~0.1 mM) .
  • Thermodynamic Analysis : Calculate Gibbs free energy of micellization (ΔG°mic) using temperature-dependent CMC data to assess hydrophobicity effects .

Q. What advanced methods assess environmental persistence and biodegradability?

  • Methodological Answer :

  • OECD 301F Test : Monitor CO₂ evolution over 28 days to quantify biodegradation rates.
  • Ecotoxicology : Conduct Daphnia magna acute toxicity assays (LC₅₀) and algal growth inhibition tests to evaluate ecological risks .

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